

# A Comprehensive Technical Guide to 2-Bromoanthraquinone (CAS 572-83-8)

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## Compound of Interest

Compound Name: 2-Bromoanthraquinone

Cat. No.: B1267325

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This document provides an in-depth overview of the characterization data and experimental protocols for **2-Bromoanthraquinone** (CAS 572-83-8), a key intermediate in the synthesis of dyes and other complex organic compounds.

## Core Characterization Data

**2-Bromoanthraquinone** is an organic compound featuring an anthraquinone core with a bromine atom at the 2-position. It typically appears as a yellow to orange crystalline powder.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Bromoanthraquinone** are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	572-83-8	[1][2][4]
Molecular Formula	C <sub>14</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][2][5]
Molecular Weight	287.11 g/mol	[3][4][6]
Appearance	Light yellow to orange crystalline powder	[1][2][3]
Melting Point	205 - 211 °C	[2][3]
Boiling Point	443.4 °C at 760 mmHg	[4][7]
Density	~1.6 g/cm <sup>3</sup>	[4][7]
Solubility	Insoluble in water; Soluble in chloroform, acetone	[1]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of **2-Bromoanthraquinone**.

### 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Parameters	Chemical Shifts (δ) in ppm	Source(s)
<sup>1</sup> H-NMR	300 MHz, CDCl <sub>3</sub>	8.42 (d, 1H, J=2.1 Hz), 8.32-8.28 (m, 2H), 8.18-8.15 (d, 1H, J=8.1 Hz), 7.94-7.90 (dd, 1H, J=2.1, 1.8 Hz), 7.84-7.81 (q, 2H, J=3.3 Hz)	[7]
<sup>13</sup> C-NMR	-	Data available in spectral databases such as PubChem.	[5]

### 1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. For **2-Bromoanthraquinone**, characteristic peaks confirm the presence of the carbonyl groups and the aromatic structure.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description	Source(s)
C=O (Ketone)	~1675	Strong absorption, characteristic of anthraquinone carbonyls.	[2][8]
C=C (Aromatic)	~1600-1450	Multiple bands, characteristic of the aromatic rings.	[8][9]
C-Br	~600-500	Absorption in the fingerprint region.	[8]

### 1.2.3. Mass Spectrometry (MS)

Mass spectrometry data provides information on the mass-to-charge ratio, confirming the molecular weight and elemental composition.

Parameter	Value	Source(s)
Exact Mass	285.96294 Da	[5]
Monoisotopic Mass	285.96294 Da	[5]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Bromoanthraquinone** are provided below.

## Synthesis of 2-Bromoanthraquinone

A common and efficient method for preparing **2-Bromoanthraquinone** involves a Friedel-Crafts acylation followed by cyclization.<sup>[6][10]</sup>

#### Step 1: Synthesis of 2-(4-bromobenzoyl)benzoic acid

- **Reaction Setup:** To a reaction vessel, add bromobenzene and anhydrous aluminum chloride. A typical mass ratio is 29 parts bromobenzene to 12 parts aluminum chloride.<sup>[6][10]</sup>
- **Acylation:** While stirring, add 5 parts of phthalic anhydride to the mixture.<sup>[6]</sup>
- **Reaction Conditions:** Maintain the reaction temperature between 40-50°C for 2-3 hours.<sup>[6]</sup>
- **Work-up:** Cool the reaction mixture and pour it into crushed ice. Filter the resulting precipitate.
- **Purification of Intermediate:** Wash the solid with water until neutral. Dissolve the crude product in a 10% sodium hydroxide solution. Filter the solution. Adjust the pH of the filtrate to 1.0-2.0 with acid to precipitate the purified 2-(4-bromobenzoyl)benzoic acid. Filter, wash the white solid with water until neutral, and dry. This yields a product with 97%-98% purity.<sup>[6]</sup>

#### Step 2: Cyclization to **2-Bromoanthraquinone**

- **Reaction Setup:** Dissolve the purified 2-(4-bromobenzoyl)benzoic acid in 98% concentrated sulfuric acid.
- **Dehydration and Cyclization:** While stirring, gradually heat the mixture to 170°C and hold for 10-20 minutes to yield crude **2-Bromoanthraquinone**.<sup>[6]</sup>
- **Work-up:** Cool the reaction mixture to 20-25°C and pour it into crushed ice with stirring. Filter the precipitate and wash thoroughly with water.<sup>[6]</sup>
- **Final Purification:** Recrystallize the crude product from toluene. Decolorize with activated carbon, filter, and allow the solution to crystallize to obtain pure **2-Bromoanthraquinone** with a purity of >98.5%.<sup>[6]</sup>

## Characterization Protocols

### 2.2.1. Purity Determination (HPLC/GC)

- High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, with UV detection at an appropriate wavelength.
- Gas Chromatography (GC): A high-temperature capillary column is used. The sample is dissolved in a suitable solvent (e.g., chloroform) and injected. The peak area percentage corresponds to the purity.[3]

### 2.2.2. Structural Confirmation (NMR & IR)

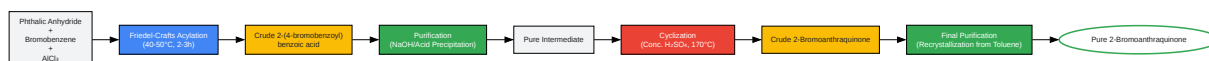
- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher) to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.[7]
- IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer to identify the characteristic functional group absorptions.[2]

### 2.2.3. Melting Point Determination

- The melting point is determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated slowly, recording the temperature range from the first appearance of liquid to complete melting.[2][3]

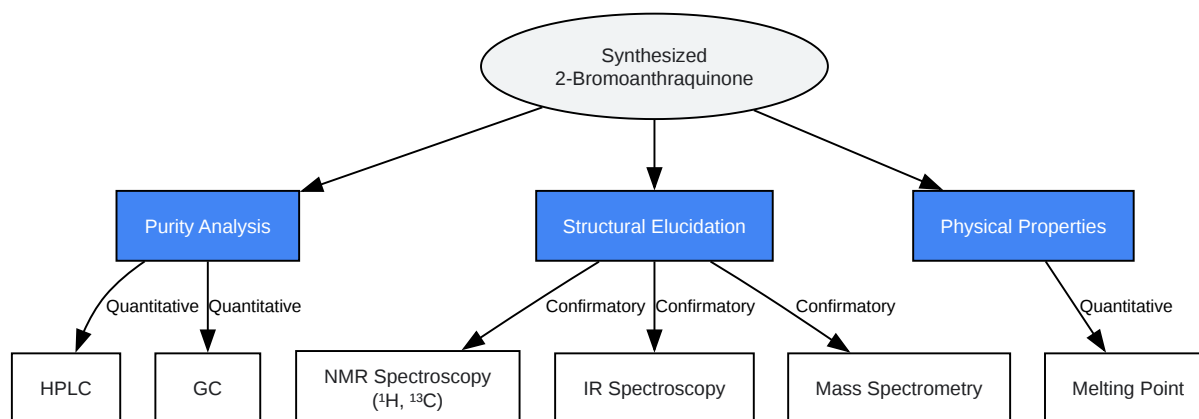
## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental and logical workflows for **2-Bromoanthraquinone**.



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Caption: Synthetic pathway for **2-Bromoanthraquinone** production.



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Caption: Analytical workflow for characterizing **2-Bromoanthraquinone**.

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